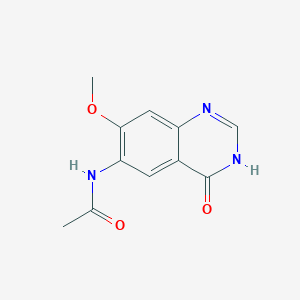

N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(7-Méthoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acétamide est un composé chimique de formule moléculaire C11H10N2O4. Il est connu pour son rôle d'intermédiaire clé dans la synthèse de divers agents pharmaceutiques, en particulier ceux ciblant les cellules cancéreuses. Ce composé se caractérise par son aspect cristallin blanc à jaune et est soluble dans des solvants comme le DMSO et le méthanol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du N-(7-Méthoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acétamide implique généralement la réaction de la 6-hydroxy-7-méthoxy-4-quinazolinone avec l'anhydride acétique en présence de pyridine. La réaction est effectuée à des températures élevées, autour de 100°C, et implique un reflux pendant plusieurs heures. Le produit est ensuite isolé par filtration et purifié par recristallisation .

Méthodes de production industrielle

Dans un contexte industriel, le processus de synthèse est mis à l'échelle en utilisant des réacteurs plus grands et en optimisant les conditions de réaction pour assurer un rendement et une pureté maximums. L'utilisation de systèmes automatisés pour le contrôle de la température et l'ajout de réactifs contribue à maintenir la cohérence et l'efficacité de la production .

Analyse Des Réactions Chimiques

Types de réactions

Le N-(7-Méthoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acétamide subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction impliquent généralement l'utilisation d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.

Substitution : Ce composé peut subir des réactions de substitution nucléophile, où le groupe acétamide peut être remplacé par d'autres nucléophiles.

Réactifs et conditions courantes

Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement réalisée dans des solvants aqueux ou organiques à température ambiante.

Réduction : Borohydrure de sodium, hydrure de lithium aluminium ; les réactions sont généralement effectuées dans des conditions anhydres.

Substitution : Divers nucléophiles comme les amines ou les thiols ; les réactions sont menées en présence d'une base telle que l'hydroxyde de sodium.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de la quinazolinone, tandis que la réduction peut produire des composés dihydroquinazolinone .

Applications de la recherche scientifique

Le N-(7-Méthoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acétamide a plusieurs applications dans la recherche scientifique :

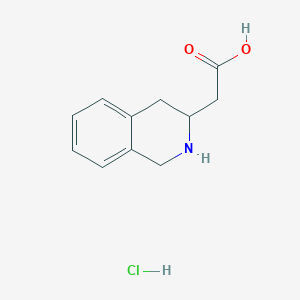

Chimie : Utilisé comme intermédiaire dans la synthèse de divers composés hétérocycliques.

Biologie : Etudié pour ses effets inhibiteurs potentiels sur des enzymes comme VEGFR-2 et HDAC, qui sont impliquées dans la prolifération des cellules cancéreuses.

Médecine : Investigé pour son rôle dans le développement de médicaments anticancéreux, en particulier ceux ciblant les cellules du cancer du sein.

Industrie : Utilisé dans la production d'intermédiaires pharmaceutiques et d'ingrédients pharmaceutiques actifs (API).

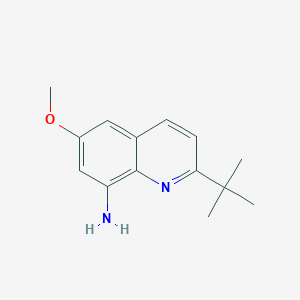

Mécanisme d'action

Le mécanisme d'action du N-(7-Méthoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acétamide implique son interaction avec des cibles moléculaires spécifiques telles que VEGFR-2 et HDAC. En inhibant ces enzymes, le composé peut perturber les voies de signalisation qui sont essentielles à la croissance et à la survie des cellules cancéreuses. Cette inhibition conduit à une réduction de la prolifération cellulaire et à une augmentation de l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Studied for its potential inhibitory effects on enzymes like VEGFR-2 and HDAC, which are involved in cancer cell proliferation.

Medicine: Investigated for its role in the development of anti-cancer drugs, particularly those targeting breast cancer cells.

Mécanisme D'action

The mechanism of action of N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide involves its interaction with specific molecular targets such as VEGFR-2 and HDAC. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cancer cell growth and survival. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

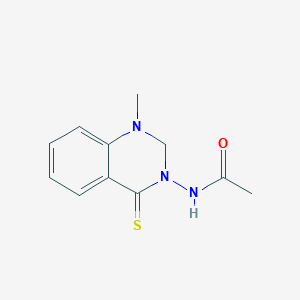

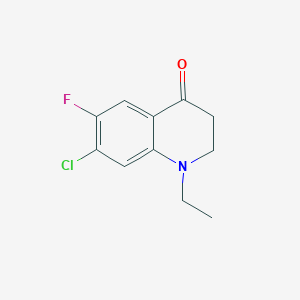

Comparaison Avec Des Composés Similaires

Composés similaires

Gefitinib : Un autre dérivé de la quinazoline utilisé comme inhibiteur de l'EGFR dans le traitement du cancer.

Poziotinib : Un inhibiteur pan-HER avec une structure de quinazoline similaire.

Erlotinib : Un inhibiteur de l'EGFR utilisé dans le traitement du cancer du poumon non à petites cellules.

Unicité

Le N-(7-Méthoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acétamide est unique en raison de son activité inhibitrice spécifique contre VEGFR-2 et HDAC, ce qui en fait un intermédiaire précieux dans la synthèse de thérapies anticancéreuses ciblées. Sa polyvalence dans la réalisation de diverses réactions chimiques ajoute également à son importance dans la recherche et le développement pharmaceutiques .

Propriétés

IUPAC Name |

N-(7-methoxy-4-oxo-3H-quinazolin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-6(15)14-9-3-7-8(4-10(9)17-2)12-5-13-11(7)16/h3-5H,1-2H3,(H,14,15)(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGNQEVEOAPZII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C2C(=C1)C(=O)NC=N2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11877879.png)

![isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B11877903.png)